Methylcyclooctane
Overview
Description
Methylcyclooctane is an organic compound with the molecular formula C₉H₁₈. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cyclooctane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclooctane can be synthesized through several methods. One common approach involves the alkylation of cyclooctane with methyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of cyclooctene in the presence of a methylating agent. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in high yields of this compound.
Chemical Reactions Analysis
Types of Reactions: Methylcyclooctane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form cyclooctanone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, leading to the formation of cyclooctane.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens such as chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Halogens (chlorine, bromine), light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Cyclooctanone.
Reduction: Cyclooctane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Methylcyclooctane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a model compound for studying cycloalkane reactions and mechanisms.
Biology: Employed in the study of lipid membranes and their interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of methylcyclooctane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate that undergoes transformations facilitated by catalysts or reagents. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparison with Similar Compounds
Cyclohexane: A six-membered ring cycloalkane, commonly used as a solvent and in the production of nylon.
Cyclooctane: An eight-membered ring cycloalkane, used in organic synthesis and as a chemical intermediate.
Methylcyclohexane: A derivative of cyclohexane with a methyl group, used as a solvent and in the study of conformational analysis.
Methylcyclooctane’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its stability and reactivity provide insights into the behavior of cycloalkanes and their derivatives.
Properties
IUPAC Name |
methylcyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNHGFJLGYFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164491 | |
Record name | Cyclooctane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-38-1 | |
Record name | Cyclooctane, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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